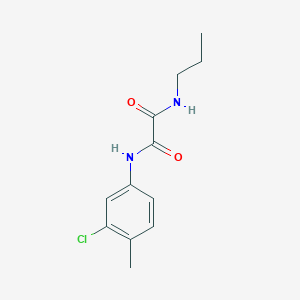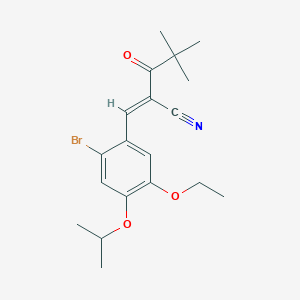
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
Übersicht
Beschreibung
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile, also known as BIPA, is a synthetic compound that belongs to the class of acrylonitriles. BIPA has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with cellular membranes. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been shown to disrupt the lipid bilayer of cell membranes, leading to cell death. The compound has also been found to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. The compound has been shown to increase the permeability of cell membranes, leading to the leakage of intracellular components and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has several advantages for lab experiments. The compound is easy to synthesize, and its purity can be easily determined using standard analytical techniques. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is also stable under normal laboratory conditions, making it suitable for long-term storage. However, 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has some limitations for lab experiments. The compound is highly reactive and can interact with other compounds present in the experimental system, leading to false-positive or false-negative results. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is also toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has several potential future directions for scientific research. The compound can be further optimized to improve its biological activity and reduce its toxicity. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile can also be used as a lead compound for the development of new drugs for the treatment of cancer, fungal, and bacterial infections. Further studies can be conducted to elucidate the mechanism of action of 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile and its interaction with cellular membranes. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile can also be used as a tool to study the role of cellular membranes in various biological processes.
Wissenschaftliche Forschungsanwendungen
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to possess anticancer, antifungal, and antibacterial properties. 3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Eigenschaften
IUPAC Name |
(2E)-2-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3/c1-7-23-16-9-13(15(20)10-17(16)24-12(2)3)8-14(11-21)18(22)19(4,5)6/h8-10,12H,7H2,1-6H3/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAKDYATGZFGN-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C(=O)C(C)(C)C)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)C(C)(C)C)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)
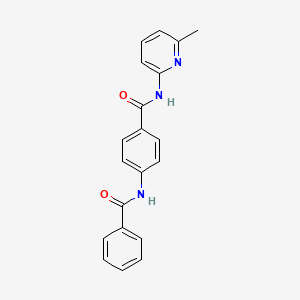
![methyl 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4718761.png)
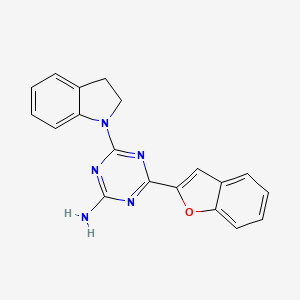
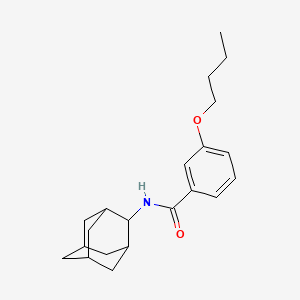
![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4718775.png)
![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B4718786.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![2-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4718811.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)
